molecular formula C20H23FN2O B5452908 1-(3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenyl)ethanone

1-(3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenyl)ethanone

Cat. No.: B5452908
M. Wt: 326.4 g/mol
InChI Key: OMQCSSXUPOOVNO-UHFFFAOYSA-N
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Description

“1-(3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenyl)ethanone” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also includes a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of a piperazine ring and a fluorobenzyl group. The empirical formula is C11H15FN2, and the molecular weight is 194.25 .


Chemical Reactions Analysis

The compound, due to the presence of a benzylic position, can undergo various reactions. For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution .


Physical and Chemical Properties Analysis

The compound has a boiling point of 281.3 °C at 760 mmHg and a density of 1.106 g/mL at 25 °C. The refractive index is 1.529 .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the known biological activity of similar piperazine-containing compounds . Further studies could also investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

1-[3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-16(24)19-6-2-4-17(12-19)14-22-8-10-23(11-9-22)15-18-5-3-7-20(21)13-18/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCSSXUPOOVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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